Product packaging for Cinnamyl valerate(Cat. No.:CAS No. 10482-65-2)

Cinnamyl valerate

Cat. No.: B077708
CAS No.: 10482-65-2
M. Wt: 218.29 g/mol
InChI Key: FLSKWIBFXUNBAW-UHFFFAOYSA-N
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Description

Cinnamyl valerate is a carboxylic ester formed from cinnamyl alcohol and valeric acid. This compound is of significant interest in research, particularly in the fields of flavor and fragrance chemistry, chemical ecology, and sensory science. Its primary value lies in its characteristic sweet, balsamic, and fruity odor, reminiscent of apricot, making it a key subject for the study of aroma compounds and the development of synthetic flavor profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O2 B077708 Cinnamyl valerate CAS No. 10482-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylprop-2-enyl pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSKWIBFXUNBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864281
Record name 3-Phenylprop-2-en-1-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10482-65-2
Record name Cinnamyl valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10482-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for Cinnamyl Valerate

Chemical Esterification Pathways for Cinnamyl Valerate (B167501)

The primary route for synthesizing cinnamyl valerate is through the esterification of cinnamyl alcohol with valeric acid. fishersci.com This reaction can be performed via several methods, including classic acid catalysis and modern enzymatic processes, each with distinct advantages and challenges.

The choice of catalyst is crucial as it dictates reaction speed, yield, and conditions. Both traditional and contemporary catalytic systems are employed in the synthesis of this compound and related esters.

Homogeneous Acid Catalysts: Conventional synthesis of esters often relies on the Fischer-Speier esterification method, which uses strong mineral acids. Commonly employed catalysts in this category include:

Sulfuric Acid (H₂SO₄): A powerful and cost-effective catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.org

p-Toluenesulfonic Acid (p-TSA): An organic-soluble strong acid that is effective in non-polar solvents and is often easier to handle than sulfuric acid as it is a solid. fishersci.atwikipedia.org

Phosphoric Acid (H₃PO₄): Used as an alternative, it is considered a somewhat greener option than sulfuric acid, though still requires neutralization. fishersci.com A patented process for the related compound cinnamyl acetate (B1210297) utilizes phosphoric acid. fishersci.ca

While effective, these homogeneous catalysts often require high temperatures and lead to challenges in separation, purification, and waste generation due to the need for neutralization. wikipedia.org

Heterogeneous and Biocatalytic Systems: To overcome the drawbacks of homogeneous catalysts, significant research has focused on alternative systems.

Enzymatic Catalysts (Lipases): Biocatalysis, particularly using lipases, has emerged as a highly effective and green alternative for ester synthesis. wikipedia.org Lipases like Candida antarctica lipase (B570770) B (CALB), often immobilized on a solid support (e.g., Novozym 435), are renowned for their high activity and selectivity under mild conditions. wikipedia.orgsigmaaldrich.com These enzymes can catalyze esterification in solvent-free systems or in organic solvents, minimizing by-product formation and simplifying purification. wikipedia.org Studies on similar esters, such as cinnamyl acetate and ethyl valerate, have demonstrated high conversion rates (often exceeding 95%) using lipase catalysts. wikipedia.orgalfa-chemistry.com

Ionic Liquids: These compounds are salts that are liquid at low temperatures and can act as both solvent and catalyst. They offer advantages such as low vapor pressure and thermal stability. An ionic liquid based on the Vilsmeier reagent has been shown to be an efficient system for esterification, yielding pure products with simplified work-up procedures. fishersci.be

Optimizing reaction parameters is critical for maximizing the yield and selectivity of this compound. The optimal conditions vary significantly depending on the catalytic system used.

For conventional acid-catalyzed esterification , key parameters include:

Reactant Molar Ratio: An excess of one reactant (typically the alcohol) is often used to shift the reaction equilibrium towards the product. wikipedia.org

Temperature and Water Removal: These reactions are typically conducted at elevated temperatures with continuous removal of water, often through azeotropic distillation with a solvent like toluene, to drive the reaction to completion. thegoodscentscompany.com

Catalyst Concentration: The amount of acid catalyst must be optimized to ensure a reasonable reaction rate without causing excessive side reactions like dehydration or polymerization.

For lipase-catalyzed synthesis , optimization involves a different set of parameters to maintain enzyme stability and activity:

Temperature: Lipase-catalyzed reactions are performed at milder temperatures, typically between 40-60°C, to prevent enzyme denaturation. sigmaaldrich.comnih.gov

Enzyme Loading: The amount of lipase is a critical factor; while higher loading can increase the reaction rate, excessive amounts can lead to mass transfer limitations and increased cost. wikipedia.org

Substrate Molar Ratio: The ideal ratio of cinnamyl alcohol to valeric acid needs to be determined, as high concentrations of short-chain acids or alcohols can sometimes inhibit or inactivate the lipase. wikipedia.org

Water Activity: The presence of a small amount of water is essential for lipase activity, but excess water favors the reverse reaction (hydrolysis). In solvent-free systems, water can be removed by applying a vacuum or using molecular sieves. sigmaaldrich.com

The table below summarizes optimized conditions found in the literature for the synthesis of esters closely related to this compound, which serve as a valuable reference.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. fishersci.se The synthesis of this compound provides a clear case for applying these principles, particularly through the metrics of atom economy and the E-factor.

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. thegoodscentscompany.com The direct esterification of cinnamyl alcohol and valeric acid is, in principle, a highly atom-efficient reaction:

C₉H₁₀O (Cinnamyl Alcohol) + C₅H₁₀O₂ (Valeric Acid) → C₁₄H₁₈O₂ (this compound) + H₂O (Water)

The theoretical atom economy is calculated as: (Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) x 100%

For this reaction, the only atom not incorporated into the final ester is the water molecule formed. This makes the reaction inherently efficient from an atom economy perspective. However, this metric does not account for reagents used in excess, solvents, or substances used during catalyst work-up, which can generate significant waste. uni.lu

The Environmental Factor (E-factor), defined as the total mass of waste generated per mass of product, provides a more comprehensive measure of the environmental impact of a process. thegoodscentscompany.comuni.lu

Traditional Acid-Catalyzed Routes: These methods typically exhibit a high E-factor. Waste is generated from the neutralization of the acid catalyst (forming salts), the use of organic solvents for azeotropic distillation and product extraction, and the energy required for high-temperature operation. wikipedia.org

Biocatalytic Routes: The use of immobilized lipases can significantly lower the E-factor. These reactions are often performed under milder, energy-saving conditions and can be conducted in solvent-free systems, drastically reducing solvent waste. wikipedia.org The catalyst is heterogeneous and can be easily recovered and reused for multiple cycles, further minimizing waste. sigmaaldrich.com For example, in the synthesis of the pharmaceutical Pregabalin, switching from a classical route to an enzyme-based one reduced the E-factor from 86 to just 17. uni.lu A similar reduction can be anticipated for the industrial production of this compound by adopting biocatalytic methods.

Green Chemistry Principles in this compound Synthesis

Derivatization and Analog Synthesis from this compound Precursors

The structural backbone of this compound allows for the synthesis of a wide array of derivatives and analogs by modifying its precursors, cinnamyl alcohol and valeric acid. sigmaaldrich.com These analogs are valuable in the flavor and fragrance industry for creating nuanced scent profiles.

The primary precursors for this compound are:

Cinnamyl Alcohol: This provides the aromatic, spicy character. fishersci.comfishersci.ca

Valeric Acid (or Valeryl Chloride): This provides the fruity note. wikipedia.orgnih.gov Valeryl chloride, an acyl chloride, is a more reactive precursor that can be used for esterification under different conditions, often reacting with alcohols without the need for a strong acid catalyst. wikipedia.org

By systematically varying these precursors, a family of related esters can be produced:

Varying the Carboxylic Acid: Reacting cinnamyl alcohol with different carboxylic acids yields a range of cinnamyl esters. For example, using butyric acid or isovaleric acid produces cinnamyl butyrate (B1204436) and cinnamyl isovalerate, respectively, each with a unique fruity-balsamic scent profile. thegoodscentscompany.comnih.gov

Varying the Alcohol: Reacting valeric acid with different alcohols produces various valerate esters. For instance, using benzyl (B1604629) alcohol would yield benzyl valerate.

Modifying the Cinnamyl Moiety: Analogs can also be created by modifying the phenyl ring or the propenyl chain of the cinnamyl precursor. Starting with substituted cinnamaldehydes or cinnamic acids (e.g., 4-methoxycinnamyl alcohol or 4-trifluoromethylcinnamic acid) allows for the introduction of different functional groups onto the aromatic ring, which can alter the final product's olfactory and chemical properties. nih.govguidetopharmacology.org

This modular approach enables the fine-tuning of chemical structures to achieve specific sensory characteristics for a broad range of applications.

Synthesis of Related Cinnamyl Esters

The synthesis of cinnamyl esters, which are structurally related to this compound, provides insight into the common methodologies applicable to this class of compounds. These esters are typically formed through the reaction of cinnamyl alcohol with a corresponding carboxylic acid or its derivative.

Cinnamyl Acetate: This is one of the most widely studied cinnamyl esters.

Direct Esterification: A conventional method involves the direct esterification of cinnamyl alcohol with acetic acid or acetic anhydride. nih.govscribd.com To improve the yield, this reaction is often catalyzed by a strong acid, such as sulfuric acid. nih.gov

Transesterification: Enzymatic transesterification has emerged as a popular alternative. Lipases, such as Novozym 435, are used to catalyze the reaction between cinnamyl alcohol and an acyl donor like vinyl acetate or ethyl acetate. nih.govuni.lu Using vinyl acetate as the acyl donor can lead to very high conversion yields, in some cases up to 96% in just one hour. uni.lu

Biocatalysis: Whole-cell biocatalysts, such as those using a novel esterase from Acinetobacter hemolyticus expressed in E. coli, have demonstrated high efficiency. nih.gov Under optimized conditions with vinyl acetate as the acyl donor, conversion rates of cinnamyl alcohol have reached up to 97.1% within two hours. nih.govuni.lu

Cinnamyl Propionate (B1217596):

Direct Esterification: Similar to other esters, it can be prepared by the direct esterification of cinnamyl alcohol with propionic acid or its anhydride. nih.gov

Enzymatic and Ultrasound-Assisted Synthesis: Research has explored the use of immobilized lipases, such as from Pseudomonas cepacia, for the synthesis of cinnamyl propionate. nih.gov The efficiency of this biocatalytic process can be significantly enhanced through the application of ultrasound. nih.gov Optimization of reaction parameters is crucial for achieving high conversion rates. nih.govnih.govuni.lu

Cinnamyl Isovalerate: This ester is formed from the reaction of cinnamyl alcohol and isovaleric acid. indiamart.com It is valued for its pleasant, sweet, and fruity aroma and is used in the fragrance and flavoring industries. indiamart.com

Cinnamyl EsterReactantsMethodCatalyst/EnzymeKey Findings/YieldReference
Cinnamyl AcetateCinnamyl Alcohol + Acetic Acid/AnhydrideDirect EsterificationSulfuric AcidCommon conventional method. nih.govnih.gov
Cinnamyl AcetateCinnamyl Alcohol + Vinyl AcetateEnzymatic TransesterificationNovozym 435Up to 96% conversion in 1 hour. uni.lu
Cinnamyl AcetateCinnamyl Alcohol + Vinyl AcetateWhole-Cell BiocatalysisEsterase from A. hemolyticusUp to 97.1% conversion in 2 hours. nih.govuni.lu
Cinnamyl PropionateCinnamyl Alcohol + Propionic AcidDirect EsterificationAcid CatalystStandard synthesis route. nih.gov
Cinnamyl PropionateCinnamyl Alcohol + Propionic AcidUltrasound-Assisted Enzymatic SynthesisImmobilized Pseudomonas cepacia lipaseEnhanced reaction rates and yield. nih.gov
Cinnamyl IsovalerateCinnamyl Alcohol + Isovaleric AcidEsterificationNot specifiedProduces a compound with a sweet, fruity aroma. indiamart.com

Advanced Organic Synthesis Techniques Applicable to Cinnamyl Derivatives

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, selectivity, and environmental footprint of ester production, all of which are applicable to cinnamyl derivatives like this compound.

Enzymatic Catalysis: The use of enzymes, particularly lipases and esterases, is a cornerstone of green chemistry for ester synthesis. fishersci.co.uk These biocatalysts operate under mild conditions and exhibit high selectivity, reducing the formation of by-products. nih.gov Immobilized enzymes, such as Novozym 435 or Pseudomonas fluorescens lipase, are frequently employed as they can be easily separated from the reaction mixture and reused, which is cost-effective. nih.govuni.lu The synthesis can be performed via direct esterification or transesterification in various media, including solvent-free systems or "spongelike" ionic liquids that facilitate product separation. nih.govwikipedia.org

Ultrasound-Assisted Synthesis: The application of ultrasonic waves can intensify the enzymatic synthesis of cinnamyl esters. wikipedia.org Ultrasound promotes better diffusion and mixing of substrates, leading to higher catalytic efficiency and conversion rates with lower enzyme-induced shear stress. nih.govwikipedia.org For instance, the ultrasound-assisted synthesis of cinnamyl acetate using an immobilized lipase resulted in a 96.6% conversion of cinnamyl alcohol. wikipedia.org

Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage by drastically reducing reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the solvent-free synthesis of long-chain cinnamyl esters, achieving high yields in as little as 10–20 minutes. nih.gov The efficiency of microwave heating is linked to the polarity of the substrates. nih.gov

Greener Steglich Esterification: The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols. A greener version of this reaction has been developed that uses acetonitrile (B52724), a less hazardous solvent than traditional chlorinated solvents. wikipedia.orgfishersci.cafishersci.ca This modified method employs a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgfishersci.ca It allows for high conversion in a short time (e.g., 45 minutes) with mild heating and often eliminates the need for chromatographic purification. wikipedia.orgfishersci.cafishersci.ca

Direct Oxidative Esterification: An innovative one-step "green" process allows for the direct conversion of cinnamyl alcohols into their corresponding esters. metabolomicsworkbench.org This method involves reacting the alcohol with an oxidizing agent in the presence of a catalyst and another alcohol, and can be performed under conventional heating, microwave, or ultrasound irradiation. metabolomicsworkbench.org It avoids the multi-step processes of traditional methods, offering a more convenient and efficient route to cinnamyl esters. metabolomicsworkbench.org


Ecological and Inter Species Interactions of Cinnamyl Valerate

Non-Human Animal Behavioral Responses to Cinnamyl Valerate (B167501)

Cinnamyl valerate has been identified as a compound that elicits repellent responses in birds. Research has shown that certain derivatives of cinnamic acid, a naturally occurring plant secondary compound, can deter feeding by avian species. unl.edu In studies involving European starlings (Sturnus vulgaris), this compound was among several citronellyl and cinnamyl compounds tested for their repellent properties. unl.edunih.gov

When offered food treated with this compound, European starlings exhibited a significant reduction in food consumption compared to controls. unl.edu Specifically, this compound was found to cause approximately a 71% reduction in food intake by the birds. unl.edu This repellent effect suggests that this compound and similar compounds could be utilized as nonlethal chemical repellents to manage avian pest issues in various settings. unl.eduunl.edu The search for effective and environmentally safe vertebrate repellents has led to the investigation of plant secondary compounds, many of which have evolved as defenses against herbivores. unl.edu

The behavioral mechanisms behind avian repellency can be categorized as either primary or secondary. Primary repellents are immediately aversive, triggering a rapid withdrawal response due to irritation or unpleasant taste or smell. unl.eduresearchgate.net This response is an unconditioned reflex. unl.edu In contrast, secondary repellents work by inducing a post-ingestive malaise, such as gastrointestinal illness, which leads to a conditioned, or learned, avoidance of the food associated with the negative experience. unl.eduresearchgate.net Secondary repellents are often considered more effective for long-term deterrence because they promote a learned aversion. unl.eduresearchgate.net

In the case of this compound, there is evidence to suggest it may function as a secondary repellent. unl.edu In a study with European starlings, there was a noticeable difference in the consumption of this compound-treated chow between the initial exposure and subsequent test days. unl.edu Birds consumed significantly less on the later days, which is consistent with a learned avoidance response. unl.edu Although a specific test for within-day secondary repellency did not yield conclusive evidence, the pattern of increased avoidance over several days points towards a learned aversion mechanism. unl.edu It is also possible for a compound to act as both a primary and a secondary repellent. unl.edu

Plant-Microbe Interactions Influenced by Cinnamyl Derivatives

Cinnamyl derivatives are products of the phenylpropanoid pathway, a crucial metabolic route in plants for producing a wide array of secondary metabolites. frontiersin.orgresearchgate.netusask.ca This pathway begins with the amino acid phenylalanine and generates compounds like flavonoids, coumarins, and lignin (B12514952) precursors. researchgate.netusask.caresearchgate.net These metabolites are fundamental to a plant's defense system against a variety of biotic and abiotic stresses. frontiersin.orgresearchgate.net

Phenylpropanoid compounds serve as both pre-existing (preformed) and inducible chemical and physical barriers against pathogens and herbivores. researchgate.net For instance, lignin, a major product of this pathway, strengthens plant cell walls, creating a physical barrier that impedes pathogen penetration and insect feeding. usask.caoup.com Other metabolites, such as flavonoids and phytoalexins, have antimicrobial properties and can accumulate at infection sites to inhibit or kill invading microbes. researchgate.net The phenylpropanoid pathway can also produce signaling molecules that activate local and systemic defense responses throughout the plant. frontiersin.orgresearchgate.net The expression of genes involved in this pathway is often induced upon pathogen attack, highlighting its central role in plant immunity. usask.caoup.com

Plant secondary metabolites, including those derived from the phenylpropanoid pathway, can significantly shape the structure and function of soil and plant-associated microbial communities. mdpi.comfrontiersin.orgnih.gov Plants release these compounds into the surrounding environment through root exudates and the decomposition of plant litter. mdpi.com These chemicals can act as signals, nutrient sources, or toxins to microorganisms. nih.gov

The effects of these compounds are diverse and specific to the chemical and the microbes involved. frontiersin.orgnih.gov Some secondary metabolites have antimicrobial properties that can inhibit the growth of certain microorganisms, including plant pathogens. mdpi.com Conversely, some microbes can utilize these compounds as a source of carbon and energy, leading to their proliferation. mdpi.com For example, some bacteria are attracted to phenolic compounds exuded by plant roots. mdpi.com By influencing the microbial composition in the rhizosphere (the soil region around plant roots), these secondary compounds can indirectly benefit the plant by promoting beneficial microbes that might suppress pathogens, improve nutrient availability, or produce plant-growth-promoting substances. mdpi.com Therefore, the release of cinnamyl derivatives and other phenylpropanoids is a key strategy by which plants can modulate their immediate microbial environment to their advantage. researchgate.net

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For cinnamyl derivatives, SAR studies have provided insights into their repellent effects on birds. Research on various cinnamyl and coniferyl derivatives has revealed several key structural features that determine their repellency to European starlings. nih.gov

One important finding is that the ester form of these compounds, such as cinnamyl benzoate, tends to be more repellent than the corresponding alcohol (cinnamyl alcohol). nih.gov Furthermore, the presence of electron-donating groups on the chemical structure was found to increase repellency. nih.gov Conversely, the presence of acidic functional groups tends to decrease the repellent effect. nih.gov

These findings suggest that the electronic distribution within the structure of cinnamic acid derivatives is crucial for their activity as avian repellents. researchgate.net While specific SAR studies focusing exclusively on this compound are not extensively detailed in the provided context, the general principles derived from studies of related cinnamyl esters provide a framework for understanding its activity. The valerate ester group, in place of a benzoate, would influence the compound's electronic properties and steric bulk, thereby affecting its interaction with avian sensory receptors. Such SAR studies are valuable for predicting and designing more effective and specific repellent compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) represents a suite of computational modeling methods used to forecast the biological activities of chemical compounds by analyzing their molecular structures. mdpi.comucl.ac.uk For fragrance ingredients like this compound, QSAR models are pivotal in predicting potential environmental behaviors and toxicological profiles. nih.govresearchgate.net These predictive tools are crucial for filling data gaps in the environmental and toxicological assessment of the numerous fragrance materials used in consumer products. nih.govresearchgate.net

QSAR models correlate molecular descriptors—numerical representations of a molecule's physicochemical properties—with a specific biological activity. mdpi.comucl.ac.uk For fragrance materials, these models have been developed for endpoints such as acute oral toxicity and cytotoxicity. nih.govresearchgate.net In the broader context of aliphatic esters, QSAR models have been used to effectively predict toxicity towards aquatic organisms like the protozoan Tetrahymena pyriformis. researchgate.net The predictive power of these models relies on accurately describing the compound's properties, such as hydrophobicity and molecular size, which govern its interaction with biological systems. ucl.ac.ukresearchgate.net

Correlating Molecular Structure with Observed Ecological Effects

The ecological effects of this compound are intrinsically linked to its molecular architecture. Key structural features, including the ester functional group, the phenyl ring of the cinnamyl portion, and the alkyl chain of the valerate moiety, dictate its physicochemical characteristics and subsequent biological interactions. nih.gov

A critical property influencing its ecological impact is lipophilicity, often estimated by the octanol-water partition coefficient (LogP). The predicted XlogP for this compound is 3.6, indicating a moderate degree of lipophilicity. uni.lu This property affects how the compound interacts with biological membranes and its potential for bioaccumulation in organisms.

Studies on related fragrance esters provide insight into how structure influences ecological effects. For example, a study on various cinnamic esters assessed their larvicidal activity against Aedes aegypti and their ecotoxicity towards Artemia salina. nih.gov The results indicated that these esters can exhibit toxicity towards aquatic organisms, and their potency is influenced by the specific alcohol and acid components of the ester. nih.gov Such findings suggest that the structural components of this compound are key determinants of its potential ecological impact.

Antimicrobial Properties of Cinnamyl Acid Derivatives

While specific data on the antimicrobial action of this compound is limited, the broader class of cinnamic acid and its derivatives is well-documented for its antimicrobial properties against a wide array of microorganisms, including bacteria and fungi. nih.govnih.gov These compounds are found naturally in plants and are recognized for their low toxicity and diverse biological activities. nih.govtandfonline.com

The antimicrobial efficacy of cinnamic acid derivatives is closely tied to their chemical structure. plos.orgmdpi.com Research has shown that modifications to the phenyl ring and the ester group significantly influence antifungal and antibacterial activity. plos.orgmdpi.com For example, studies on a series of cinnamic acid esters revealed that both the substitution pattern on the phenyl ring and the nature of the alkyl group in the alcohol moiety have a significant impact on antifungal potency against plant pathogenic fungi. plos.org Some synthesized esters showed higher activity than commercial fungicides, highlighting the potential of this class of compounds. plos.org

The mechanism of action for these derivatives can involve the disruption of bacterial membranes, leading to the leakage of intracellular contents. mdpi.com The lipophilicity of the esters often plays a role, with an increase in this property sometimes leading to greater penetration of biological membranes and enhanced activity. mdpi.com Cinnamic acid itself, along with derivatives like cinnamaldehyde (B126680) and cinnamyl alcohol, has demonstrated inhibitory effects against bacteria such as E. coli and S. aureus. nih.gov Generally, cinnamic acid and its derivatives are active against Gram-positive and Gram-negative bacteria, yeasts, and molds. mdpi.com

Below is a table summarizing the in-vitro antifungal activity of various cinnamic acid esters against several plant pathogenic fungi, illustrating the structure-activity relationship within this chemical class.

CompoundR (Ester Group)FungusEC₅₀ (μg/mL)
B1 MethylValsa mali>100
B2 EthylValsa mali99.3
B3 n-PropylValsa mali49.3
B4 IsopropylValsa mali45.4
B5 n-ButylValsa mali32.5
B6 IsobutylValsa mali33.1
B7 tert-ButylValsa mali29.5
B8 n-AmylValsa mali33.7
Data sourced from a study on the bioactivity of cinnamic acid esters against plant pathogenic fungi. plos.org EC₅₀ represents the concentration at which 50% of fungal mycelial growth is inhibited.

Advanced Analytical Characterization of Cinnamyl Valerate

Chromatographic Separation Techniques for Cinnamyl Valerate (B167501) Analysis

Chromatographic methods are fundamental in separating cinnamyl valerate from complex matrices, such as essential oils or reaction mixtures. These techniques are crucial for both qualitative identification and quantitative analysis.

Gas Chromatography (GC) Methodologies for Ester Mixtures

Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column, and its retention time—the time it takes to travel through the column—is a key identifier. The retention time is influenced by the compound's boiling point and its interaction with the stationary phase of the column.

For this compound, Kovats retention indices, which are a standardized measure of retention, have been experimentally determined on different types of GC columns. These indices help in the identification of the compound by comparing them to known standards. nih.gov

Table 1: Experimental Kovats Retention Indices for this compound

Column Type Kovats Retention Index
Standard Non-Polar1705
Semi-Standard Non-Polar1688
Standard Polar2347

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

The choice of the GC column's stationary phase (non-polar, semi-polar, or polar) is critical and affects the separation of this compound from other components in a mixture. For instance, in the analysis of essential oils, a non-polar column might be used initially for a general compositional profile, while a polar column could provide better separation of esters from alcohols or aldehydes. diabloanalytical.com The temperature of the GC column and the flame ionization detector are also optimized to ensure efficient separation and detection. researchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring the progress of chemical reactions, such as the esterification process to synthesize this compound. itwreagents.com It is also widely used for assessing the purity of the final product. researchgate.net

In a typical TLC analysis, a small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, commonly silica (B1680970) gel. google.comresearchgate.net The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This separation allows for the visualization of the starting materials (e.g., cinnamyl alcohol and valeric acid) and the newly formed this compound. rsc.org By comparing the spots of the reaction mixture to those of the pure starting materials, one can determine if the reaction is complete. The purity of the isolated this compound can also be confirmed if only a single spot is observed. researchgate.net

Spectroscopic Identification and Structural Elucidation

Once this compound has been isolated, spectroscopic techniques are employed to confirm its identity and elucidate its molecular structure.

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. When coupled with Gas Chromatography (GC-MS), it becomes a definitive tool for identifying components in a mixture. nist.gov

In the mass spectrum of this compound, the molecular ion peak ([M]+) would correspond to its molecular weight of 218.29 g/mol . nih.govnist.gov The fragmentation pattern is also characteristic. Key fragments observed in the electron ionization (EI) mass spectrum of this compound include m/z (mass-to-charge ratio) values of 117 and 115, which are among the most abundant peaks. nih.gov These fragments arise from the cleavage of the ester bond and subsequent rearrangements, providing a structural fingerprint of the molecule. The National Institute of Standards and Technology (NIST) maintains a library of mass spectra, which includes data for this compound, allowing for confident identification through spectral matching. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹³C NMR: The ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom in the molecule. nih.gov The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms, allowing for the identification of the carbonyl group of the ester, the carbons of the phenyl ring, the vinylic carbons, and the carbons of the valerate chain.

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, one would expect to see characteristic signals for the aromatic protons of the phenyl group, the vinylic protons of the propenyl chain, the methylene (B1212753) protons adjacent to the ester oxygen, and the protons of the pentanoate chain. The coupling patterns between adjacent protons can further confirm the connectivity within the molecule. Two-dimensional NMR techniques, such as ROESY, can provide even more detailed structural information by showing through-space correlations between protons. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum will show characteristic absorption bands that confirm the presence of the ester functional group and the aromatic ring.

Key expected IR absorption peaks for this compound include:

A strong absorption band around 1735 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group.

Absorptions in the region of 1600-1450 cm⁻¹ due to the C=C stretching vibrations of the aromatic ring.

A peak around 1650 cm⁻¹ for the C=C stretching of the alkene.

Bands in the 1250-1000 cm⁻¹ region corresponding to the C-O stretching of the ester.

Absorptions just above 3000 cm⁻¹ for the C-H stretching of the aromatic and vinylic protons, and just below 3000 cm⁻¹ for the C-H stretching of the aliphatic chain.

This combination of chromatographic and spectroscopic data provides a comprehensive and definitive characterization of this compound.

Thermal and Oxidative Degradation Analysis of this compound

The stability of flavor and fragrance compounds under various environmental conditions is a critical aspect of their application. For this compound, understanding its behavior when subjected to heat and oxidative stress is essential for predicting its shelf-life and ensuring the consistency of its sensory profile in consumer products. Thermal and oxidative degradation can lead to the formation of new compounds, potentially altering the aroma and taste characteristics of the original ester.

Identification of Degradation Products and Pathways

While specific studies on the comprehensive degradation of this compound are not extensively detailed in publicly available literature, the degradation pathways can be inferred from the analysis of structurally related compounds, namely cinnamyl esters, cinnamyl alcohol, cinnamaldehyde (B126680), and other valerate esters. The degradation of this compound is likely to proceed through several key reaction pathways, primarily involving the ester linkage, the allylic double bond, and the phenyl group.

Thermal Degradation:

Under thermal stress, the primary degradation pathway for esters like this compound is the cleavage of the ester bond. This can occur through pyrolysis, leading to the formation of an alkene and a carboxylic acid. In the case of this compound, this would likely result in the formation of cinnamyl alcohol and valeric acid. Further heating can lead to the degradation of these initial products. For instance, the pyrolysis of cinnamaldehyde, a related compound, is known to produce styrene (B11656) and cis-cinnamaldehyde (B1237864) aidic.itresearchgate.netcetjournal.it. The thermal degradation of betamethasone (B1666872) valerate, another valerate ester, has been shown to result in hydrolysis and the formation of betamethasone alcohol nih.govresearchgate.netresearchgate.net.

Oxidative Degradation:

The presence of oxygen introduces additional degradation pathways, primarily targeting the allylic and aldehydic functionalities of the cinnamyl group. The oxidation of cinnamyl alcohol and cinnamaldehyde has been studied, revealing the formation of several products researchgate.netnih.govnih.govrsc.orgresearchgate.netmsu.ac.zwresearchgate.net. Based on these studies, the oxidative degradation of this compound is anticipated to yield a range of compounds. The initial oxidation may occur at the allylic position, leading to the formation of hydroperoxides, which can then decompose into other products.

Common oxidation products identified from related 3-phenyl-2-propene compounds include benzaldehyde, benzoic acid, and epoxides, resulting from the oxidation of the carbon-carbon double bond nih.gov. The oxidation of cinnamyl alcohol can also lead to the formation of cinnamaldehyde and cinnamic acid nih.govnih.govresearchgate.net.

A proposed summary of the potential degradation products of this compound under thermal and oxidative conditions is presented in the table below.

Condition Proposed Degradation Product Likely Formation Pathway
ThermalCinnamyl alcoholCleavage of the ester bond.
Valeric acidCleavage of the ester bond.
StyreneFurther degradation of the cinnamyl moiety. aidic.itresearchgate.netcetjournal.it
OxidativeCinnamaldehydeOxidation of the cinnamyl alcohol formed from ester hydrolysis. nih.govnih.govresearchgate.net
Cinnamic acidFurther oxidation of cinnamaldehyde. nih.govnih.govresearchgate.net
BenzaldehydeOxidative cleavage of the double bond. nih.gov
Benzoic acidFurther oxidation of benzaldehyde. nih.gov
This compound epoxideEpoxidation of the double bond. nih.gov

It is important to note that the actual distribution of degradation products will depend on the specific conditions, such as temperature, oxygen concentration, and the presence of catalysts or inhibitors.

Methodologies for Assessing Thermal Stability of this compound

A suite of analytical techniques is employed to evaluate the thermal stability of chemical compounds like this compound. These methods provide data on the temperatures at which degradation occurs and can help in identifying the resulting products.

Thermogravimetric Analysis (TGA):

Thermogravimetric analysis is a fundamental technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA experiment would involve heating a small sample at a constant rate under an inert atmosphere (e.g., nitrogen) to determine its decomposition temperature range. The onset temperature of mass loss indicates the beginning of thermal degradation. Studies on various esters have shown that TGA can effectively determine the temperature at which significant degradation begins diva-portal.orgresearchgate.netmdpi.commdpi.commdpi.comresearchgate.netnih.gov. The analysis can also be performed under an oxidative atmosphere (e.g., air or oxygen) to assess the impact of oxidation on stability.

Differential Scanning Calorimetry (DSC):

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect thermal events such as melting, crystallization, and decomposition, which are associated with enthalpy changes. For this compound, DSC can be used to determine its melting point and to observe the energy changes associated with its thermal degradation. When used in conjunction with TGA, DSC provides a more complete picture of the thermal behavior of the compound diva-portal.orgmdpi.comresearchgate.netmdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS):

To identify the volatile and semi-volatile products formed during the thermal and oxidative degradation of this compound, Gas Chromatography-Mass Spectrometry is the method of choice. A common approach is pyrolysis-GC-MS, where the sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting degradation products are immediately introduced into the GC-MS system for separation and identification aidic.itresearchgate.netcetjournal.itcore.ac.uksnu.ac.kr. For oxidative degradation studies, the sample can be heated in the presence of air or oxygen, and the headspace or a solvent extract of the degraded material can be analyzed by GC-MS. The mass spectra of the separated components are then compared to spectral libraries for identification. This technique has been successfully used to analyze the degradation products of similar flavor compounds nih.gov.

A summary of the primary analytical methodologies for assessing the thermal stability of this compound is provided in the table below.

Methodology Principle Information Obtained Typical Application for this compound
Thermogravimetric Analysis (TGA)Measures mass change as a function of temperature.Onset of decomposition, thermal stability range, and kinetics of degradation.Determining the temperature at which this compound begins to lose mass due to decomposition.
Differential Scanning Calorimetry (DSC)Measures heat flow into or out of a sample as a function of temperature.Melting point, enthalpy of fusion, and temperatures of exothermic or endothermic degradation processes.Identifying the melting point and observing the energetic changes associated with the thermal breakdown of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds and identifies them based on their mass-to-charge ratio.Identification and quantification of volatile degradation products.Analyzing the composition of the vapor phase produced during the heating of this compound to identify specific degradation compounds.

By employing these advanced analytical techniques, a comprehensive understanding of the thermal and oxidative stability of this compound can be achieved, which is crucial for its effective use in various applications.

Environmental Trajectory and Biotransformation

Environmental Fate of Cinnamyl Valerate (B167501) in Natural Systems

Upon its release into the environment, cinnamyl valerate is expected to partition between soil, water, and sediment. As a neutral organic chemical with low to moderate water solubility, its distribution will be influenced by the organic carbon content of soil and sediment. Chemicals in this class are generally not expected to persist in the environment due to their susceptibility to biodegradation. industrialchemicals.gov.au

The potential for bioaccumulation of this compound is considered to be low. This is inferred from the behavior of its expected hydrolysis product, cinnamyl alcohol, which is not found to be persistent, bioaccumulative, or toxic (PBT). nih.gov The risk quotients for cinnamyl alcohol, based on its volume of use, are less than one, indicating a low environmental risk. nih.gov

Degradation Pathways in Environmental Matrices

The degradation of this compound in environmental matrices is anticipated to proceed through a primary hydrolysis step, followed by the biodegradation of the resulting alcohol and carboxylic acid.

Abiotic Degradation: The primary abiotic degradation pathway for esters like this compound is hydrolysis. solubilityofthings.com This reaction involves the cleavage of the ester bond by water, which can be catalyzed by acids or bases. solubilityofthings.com The rate of hydrolysis is generally slow in neutral water but can be accelerated under acidic or alkaline conditions. cdc.gov While specific studies on the phototransformation of this compound are not available, related compounds like cinnamic aldehydes are known to be rapidly degraded in the atmosphere. industrialchemicals.gov.au

Biotic Degradation: The principal biotic degradation pathway for this compound is expected to be initiated by enzymatic hydrolysis. nih.gov Microorganisms in soil and water possess esterase enzymes that can cleave the ester bond, releasing cinnamyl alcohol and valeric acid. mdpi.com

Following hydrolysis, the resulting products undergo further biodegradation:

Cinnamyl alcohol: This alcohol can be oxidized by microbial alcohol dehydrogenases to form cinnamaldehyde (B126680), which is then further oxidized to cinnamic acid. nih.gov

Valeric acid: As a short-chain fatty acid, valeric acid is expected to be readily biodegradable by a wide range of microorganisms through beta-oxidation, ultimately being mineralized to carbon dioxide and water.

Cinnamic acid: This is a key intermediate in the degradation pathway and can be metabolized by various microorganisms. researchgate.netnih.gov The degradation of cinnamic acid typically proceeds via β-oxidation to form benzoyl-CoA, which can then enter central metabolic pathways. researchgate.net

The biodegradability of fragrance ingredients, including esters, has been the subject of study. Many esters are considered to be readily biodegradable. carlroth.com For example, methyl cinnamate (B1238496) is readily biodegradable, achieving 100% degradation in 7 days in a DOC removal test. carlroth.com

Biotransformation Processes in Abiotic and Biotic Environmental Compartments

The biotransformation of this compound is a multi-step process involving both abiotic and biotic mechanisms that lead to its breakdown and mineralization.

In abiotic compartments , such as surface waters, the initial and rate-limiting step is likely the chemical hydrolysis of the ester bond. The rate of this process is dependent on factors like pH and temperature. cdc.gov

In biotic compartments , such as soil and aquatic sediments rich in microbial life, the biotransformation is more complex. Microorganisms play a crucial role in the degradation process. medcraveonline.com

Key Biotransformation Steps:

Ester Hydrolysis: The initial biotransformation is the enzymatic hydrolysis of this compound by microbial esterases, yielding cinnamyl alcohol and valeric acid. mdpi.com

Oxidation of Cinnamyl Alcohol: Cinnamyl alcohol is then oxidized to cinnamaldehyde and subsequently to cinnamic acid by microbial enzymes. nih.gov

Degradation of Cinnamic Acid: Cinnamic acid is a central metabolite that can be further degraded through various microbial pathways. For instance, some bacteria can convert cinnamic acid to 3-phenylpropionic acid, which is then further metabolized. nih.gov Ultimately, the aromatic ring is cleaved, and the resulting intermediates are funneled into central metabolic pathways like the Krebs cycle.

Degradation of Valeric Acid: Valeric acid is readily utilized by microorganisms as a carbon and energy source and is degraded via the fatty acid beta-oxidation pathway.

The table below summarizes the expected degradation products of this compound based on the known biotransformation pathways of its constituent parts and related compounds.

Compound Intermediate Degradation Product Further Degradation Products Degradation Pathway
This compoundCinnamyl Alcohol, Valeric Acid-Hydrolysis (Abiotic/Biotic)
Cinnamyl AlcoholCinnamaldehydeCinnamic AcidOxidation (Biotic)
Valeric Acid-Carbon Dioxide, WaterBeta-oxidation (Biotic)
Cinnamic Acid3-Phenylpropionic Acid, Benzoic AcidCarbon Dioxide, WaterBeta-oxidation, Ring Fission (Biotic)

Future Research Directions and Theoretical Perspectives for Cinnamyl Valerate

Development of Sustainable and Economically Viable Production Routes

The industrial synthesis of cinnamyl valerate (B167501) has traditionally relied on chemical methods that can be resource-intensive and generate hazardous waste. The future of its production lies in the development of green chemistry alternatives that are both environmentally friendly and economically feasible.

One promising avenue is the adoption of greener solvent systems. Research has demonstrated the utility of acetonitrile (B52724) as a safer alternative to hazardous chlorinated or amide solvents in Steglich esterification, a common method for synthesizing esters. This approach not only reduces the environmental impact but also simplifies purification processes, potentially lowering production costs.

Another sustainable strategy is the use of solid acid catalysts, such as the Dowex H+/NaI approach. This method offers an effective, high-yielding, and non-toxic route to esterification under mild conditions. The reusability of the Dowex H+ resin further enhances its economic viability and environmental friendliness.

Biocatalysis, utilizing enzymes like lipases, presents a highly specific and efficient method for ester synthesis. Enzymatic reactions operate under mild conditions, minimizing energy consumption and the formation of byproducts. The high selectivity of enzymes leads to purer products, reducing the need for extensive purification. Both immobilized lipases and whole-cell biocatalysts have been successfully employed in the synthesis of similar esters, such as cinnamyl acetate (B1210297) and cinnamyl butyrate (B1204436), showcasing the potential for high conversion rates and the reusability of the biocatalyst. These enzymatic approaches align with the principles of green chemistry and offer a sustainable pathway for the large-scale production of cinnamyl valerate.

Production MethodKey Advantages
Greener Solvent Systems (e.g., Acetonitrile) Reduced hazardous waste, simplified purification
Solid Acid Catalysis (e.g., Dowex H+/NaI) High yield, non-toxic, reusable catalyst, mild reaction conditions
Biocatalysis (e.g., Lipases) High specificity, mild operating conditions, reduced byproducts, high purity

Elucidation of Novel Biological Roles in Non-Human Organisms

While this compound is primarily known for its sensory properties, emerging research suggests it may play significant, yet undiscovered, roles in the biological activities of various non-human organisms. Volatile organic compounds (VOCs) like this compound are crucial in mediating interactions between organisms.

In the plant kingdom, volatile esters are known to be involved in a wide array of ecological functions, including attracting pollinators and defending against herbivores and pathogens. Derivatives of cinnamic acid have been shown to enhance plant defense responses by triggering the activity of defense-related enzymes and upregulating defense genes. Future research could investigate whether this compound, as a naturally occurring or synthetically introduced compound, can induce similar defense mechanisms in plants, potentially offering a novel approach to crop protection.

In the realm of entomology, the structural similarity of this compound to other cinnamyl esters with known insecticidal and larvicidal properties suggests its potential as a pest control agent. For instance, various cinnamic acid derivatives have demonstrated toxicity against mosquito larvae. Investigating the specific effects of this compound on different insect species could reveal its efficacy as a targeted pesticide. Furthermore, as a volatile compound, it may act as a semiochemical, a chemical substance that carries a message. Its role as a potential attractant or repellent for various insect species warrants further investigation. The interaction of this compound with insect olfactory receptors could be a key area of study to understand its behavioral effects.

Advancements in Analytical Techniques for Trace Analysis and Metabolomics

The detection and quantification of this compound, especially at trace levels in complex matrices such as food, beverages, and environmental samples, are critical for quality control and ecological studies. Future advancements in analytical chemistry are expected to provide more sensitive and efficient methods for its analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. mdpi.com Headspace GC-MS, in particular, is well-suited for analyzing volatile organic compounds (VOCs) by sampling the vapor phase above a sample, which minimizes matrix interference and allows for the detection of trace amounts. tandfonline.comresearchgate.netnih.govnih.gov Innovations in headspace sampling, such as static and dynamic headspace techniques, continue to improve the efficiency of VOC analysis. researchgate.net

For comprehensive analysis in complex biological or environmental samples, metabolomics approaches are becoming increasingly important. These studies aim to identify and quantify a wide range of small molecules, including esters like this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) can be employed for the analysis of less volatile derivatives or for samples where GC is not suitable. mdpi.comnih.gov The development of new sample preparation techniques, such as solid-phase microextraction (SPME), can further enhance the sensitivity and selectivity of these methods for trace analysis. nih.gov

Analytical TechniqueApplication for this compound Analysis
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Trace analysis of volatile this compound in complex matrices.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound and its derivatives in liquid samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) High-sensitivity detection and quantification in metabolomics studies.
Solid-Phase Microextraction (SPME) Sample pre-concentration for enhanced detection at trace levels.

Computational Chemistry and Modeling for Predictive Research

Computational chemistry and molecular modeling are powerful tools for accelerating research and gaining deeper insights into the properties and activities of molecules like this compound. These in silico approaches can predict various characteristics, from sensory attributes to biological interactions, thereby guiding experimental research.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or other properties. semiochemical.com For flavor compounds, QSAR can be used to predict sensory properties such as aroma and taste profiles based on molecular descriptors. nih.govslu.se Developing QSAR models for this compound could enable the prediction of its flavor and fragrance characteristics, as well as potential off-flavors, which would be invaluable for the food and perfume industries. optibrium.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to investigate its interaction with biological targets, such as insect olfactory receptors. By modeling the binding of this compound to these receptors, researchers can predict whether it will act as an attractant or a repellent, providing a basis for designing new pest control strategies. researchgate.net Such computational approaches can screen large libraries of compounds and prioritize candidates for experimental validation, saving time and resources. ijbs.com

Integration of this compound Research into Broader Chemical Ecology Frameworks

The study of this compound can be significantly enriched by placing it within the broader context of chemical ecology, which examines the role of chemical interactions between living organisms and their environment. As a volatile organic compound, this compound has the potential to act as a semiochemical, influencing the behavior of other organisms. plantprotection.pl

Research in chemical ecology has revealed the intricate ways in which plants use volatile compounds to communicate with their surroundings. These signals can attract pollinators, repel herbivores, and even warn neighboring plants of impending threats. researchgate.net Future studies on this compound should investigate its potential role in these complex ecological networks. For example, its presence in floral scents could be analyzed in the context of plant-pollinator interactions, where specific volatile blends can attract specific pollinators. slu.se

Furthermore, the emission of volatile compounds by plants is influenced by both biotic and abiotic factors. mdpi.comresearchgate.net Herbivore attacks, pathogen infections, temperature, light intensity, and soil conditions can all affect the type and amount of volatiles released. nih.gov Investigating how these factors influence the production and emission of this compound in plants could provide valuable insights into its ecological function. Understanding these interactions is crucial for developing a comprehensive picture of the role of this compound in natural ecosystems and for harnessing its potential in agricultural applications, such as in "push-pull" strategies for pest management. plantprotection.pl

Q & A

Q. What are the established methodologies for synthesizing cinnamyl valerate, and how can its purity be validated?

Synthesis typically involves esterification of cinnamyl alcohol with valeric acid, catalyzed by acids (e.g., sulfuric acid) or enzymes. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying ester bond formation and absence of unreacted precursors. Quantify impurities using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm.

Q. How can researchers resolve discrepancies in rotational constant data for this compound conformers?

Discrepancies arise from computational method limitations. For accurate rotational constants, use MP2/cc-pVDZ for geometry optimization, as it balances error compensation between equilibrium (Xe) and experimental (X₀) values . Compare results with experimental microwave or Fourier-transform infrared (FTIR) spectroscopy data. If inconsistencies persist, validate using higher-level methods like CCSD(T)/cc-pVTZ, though computational costs increase significantly.

Q. What analytical techniques are optimal for identifying this compound in complex mixtures (e.g., microbial fermentation broths)?

Use solid-phase microextraction (SPME) coupled with GC-MS to isolate volatile esters. For non-volatile matrices, employ liquid-liquid extraction (ethyl acetate as solvent) followed by HPLC-MS/MS. Quantify using calibration curves with deuterated internal standards (e.g., d₃-cinnamyl valerate) to correct for matrix effects .

Q. How does the choice of solvent impact the conformational equilibrium of this compound?

Polar solvents (e.g., water, methanol) stabilize polar conformers via hydrogen bonding, while non-polar solvents (e.g., hexane) favor non-polar conformers. Monitor equilibrium shifts using temperature-dependent NMR or Raman spectroscopy. For computational modeling, apply the SMD solvation model to simulate solvent effects .

Q. What are the key spectroscopic markers (IR, NMR) for distinguishing this compound from structurally similar esters?

  • IR : Look for ester C=O stretch at ~1740 cm⁻¹ and aromatic C=C stretches (cinnamyl group) at 1640–1580 cm⁻¹.
  • ¹H NMR : A triplet at δ 4.8–5.2 ppm (cinnamyl CH₂-O), a multiplet at δ 6.5–7.5 ppm (aromatic protons), and a triplet at δ 0.9 ppm (terminal methyl of valerate) .

Advanced Research Questions

Q. How can kinetic modeling elucidate the decomposition pathways of this compound under combustion conditions?

Stabilize flat flames at low pressure (e.g., 55 mbar) and analyze intermediates via gas chromatography. Develop a detailed kinetic mechanism (e.g., 1368 reactions for ethyl valerate combustion) and validate against experimental species profiles. Key pathways include:

  • Lean conditions : this compound → cinnamyl radicals + valerate → CH₃CHO → CH₂O → CO.
  • Rich conditions : Valerate chain fragmentation → pentenoic acid → C₂H₄ and C₃H₆ . Refine models using Jet-Stirred Reactor (JSR) data at high pressure (10 atm) and low temperatures (560–1160 K).

Q. What computational strategies improve predictions of this compound’s electronic structure and reactivity?

Apply density functional theory (DFT) with B3LYP-D3BJ/6-31+G(d,p) for geometry optimization, but switch to MP2/cc-pVDZ for rotational constants due to error compensation . For reaction barrier calculations, use coupled-cluster (CCSD(T)) with a cc-pVTZ basis set. Solvent effects can be incorporated via the conductor-like polarizable continuum model (CPCM).

Q. How do microbial cross-feeding interactions influence valerate production, and how can this inform studies on this compound metabolism?

In co-cultures (e.g., Megasphaera elsdenii and Streptococcus thermophilus), lactose cross-feeding generates valerate via branched-chain amino acid fermentation. For this compound, design anaerobic batch cultures with labeled ¹³C substrates to trace metabolic flux. Use metabolomics (LC-MS) to identify intermediates and quantify pathway efficiency .

Q. What experimental and computational approaches resolve contradictions in conformer populations of methyl valerate analogs?

Methyl valerate exhibits (a, a) and (g±, a) conformers. Use supersonic jet-cooled FTIR spectroscopy to freeze rotational states and quantify populations. For computational validation, compare MP2/cc-pVDZ results with experimental rotational constants, noting that Xe-X₀ error compensation improves agreement despite theoretical limitations .

Q. How can researchers address inconsistencies in high-pressure combustion models for valerate esters?

Existing models under-predict H₂ and C₂H₂ yields at high pressure (10 atm). Incorporate pressure-dependent rate constants for key reactions (e.g., H-atom abstraction from the ester group) using the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. Validate against shock tube experiments and adjust collisional energy transfer parameters in CHEMKIN simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.